molecular formula C28H52N6O10S B13716973 Biotin-PEG8-azide

Biotin-PEG8-azide

Cat. No.: B13716973
M. Wt: 664.8 g/mol
InChI Key: DHWYIJOFTMOHDB-KLJDGLGGSA-N
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Description

Biotin-PEG8-azide: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and biocompatibility of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG8-azide is typically synthesized through a multi-step process The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG8-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group and an alkyne .

Common Reagents and Conditions:

Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated compound with a triazole linkage, which can be used for further biochemical applications .

Scientific Research Applications

Chemistry: Biotin-PEG8-azide is used in the synthesis of bioconjugates, enabling the attachment of biotin to various molecules through click chemistry .

Biology: In biological research, this compound is employed for the labeling and detection of biomolecules. The biotin moiety allows for easy detection using avidin or streptavidin-based assays .

Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of diagnostic tools .

Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated products makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H52N6O10S

Molecular Weight

664.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1

InChI Key

DHWYIJOFTMOHDB-KLJDGLGGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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